
2-Phenoxyquinolin-6-ol
Vue d'ensemble
Description
2-phenoxyquinolin-6-ol is a monohydroxyquinoline that is 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a phenoxy group. It is a monohydroxyquinoline and an aromatic ether.
Applications De Recherche Scientifique
1. Protein Measurement Applications
2-Phenoxyquinolin-6-ol, as a phenolic compound, can be relevant in protein measurement techniques using the Folin phenol reagent. This method, involving phenolic compounds, is used for determining proteins in various biological samples. It's noted for its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).
2. Antitumor Agent Development
Research has explored 2-phenylquinolin-4-ones for their potential in anticancer drug development. These compounds, including derivatives like this compound, have shown significant inhibitory activity against various tumor cell lines, making them promising candidates for cancer treatment (Chou et al., 2010).
3. Alzheimer's Disease Treatment
The family of 2-substituted 8-hydroxyquinolines, similar in structure to this compound, has been proposed for Alzheimer's disease treatment. These compounds, like PBT2, show potential in metal chelation and disaggregation of amyloid plaques, indicating a possible therapeutic pathway for Alzheimer's (Kenche et al., 2013).
4. Metal Ion Sensing and Imaging
Quinoline-based isomers, including structures like this compound, have been synthesized for fluorescence sensing of metal ions like Al³⁺ and Zn²⁺. These compounds demonstrate potential in bioimaging and environmental monitoring due to their selective and sensitive metal ion detection capabilities (Hazra et al., 2018).
5. Chemopreventive Actions
Phenolic compounds, like this compound, are known for their roles in cancer chemoprevention. They primarily function by inducing phase II drug-metabolizing enzymes such as glutathione S-transferase, highlighting their potential in cancer prevention strategies (Hayes et al., 2000).
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-phenoxyquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-7-8-14-11(10-12)6-9-15(16-14)18-13-4-2-1-3-5-13/h1-10,17H |
Clé InChI |
QHNANNHKHGSUND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

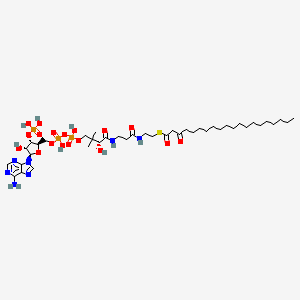
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
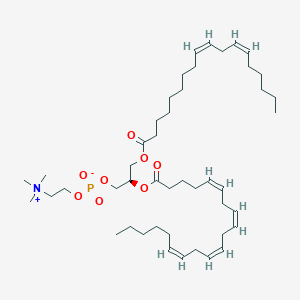
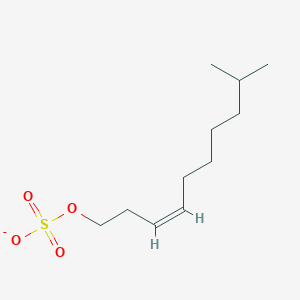

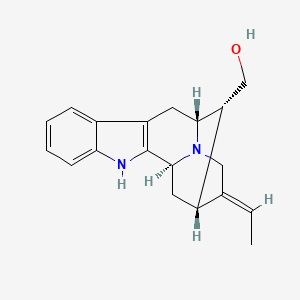

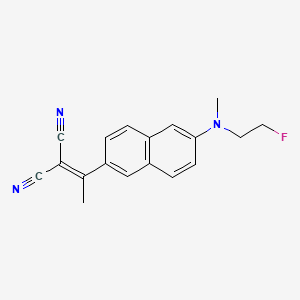
![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)


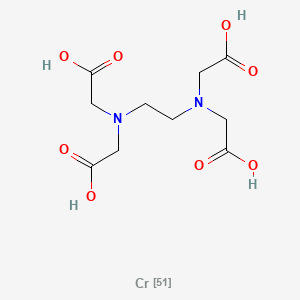
![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)